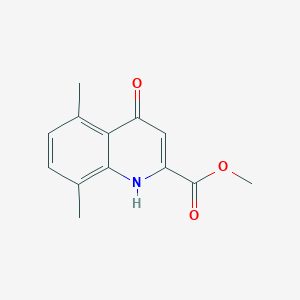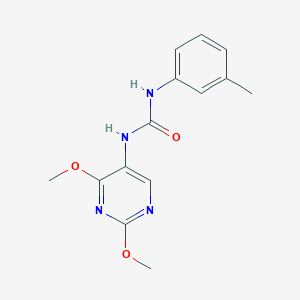
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Linuron, a herbicide that is widely used in agriculture to control weeds. In recent years, scientific research has focused on the synthesis, mechanism of action, and biochemical and physiological effects of Linuron.
Applications De Recherche Scientifique
Crystal Structure and Supramolecular Architecture
The crystal structure of related compounds, such as sulfonylurea herbicides, reveals significant insights into the supramolecular architecture, demonstrating how hydrogen bonding can link adjacent molecules, forming complex structures. These findings are essential for understanding the chemical behavior and potential applications of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(m-tolyl)urea in areas such as material science and molecular engineering (Youngeun Jeon et al., 2015).
Dimerization and Stability
Research on similar urea derivatives has highlighted their capability to dimerize via hydrogen bonding, which significantly impacts their stability and lifetime. This property is particularly relevant for the design of biomimetic materials and the development of novel pharmaceuticals (S. Söntjens et al., 2000).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives, which share structural similarities with this compound, have been evaluated as effective corrosion inhibitors for metals. These compounds form protective layers on metal surfaces, demonstrating the potential of this compound in industrial applications to prevent corrosion (B. Mistry et al., 2011).
Synthesis and Applications of Analogues
The development of methods for synthesizing glycolurils and their analogues, including compounds like this compound, is crucial for various scientific and technological applications. These compounds find use in pharmacology, explosives, and supramolecular chemistry, highlighting the broad utility of such chemical structures (A. Kravchenko et al., 2018).
Electron Transfer and Molecular Interactions
Studies on ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes reveal the intricate electron transfer processes across hydrogen bonds, providing insights into the electronic properties of compounds like this compound. These findings are relevant for the design of electronic materials and the study of molecular electronics (M. Pichlmaier et al., 2009).
Propriétés
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-5-4-6-10(7-9)16-13(19)17-11-8-15-14(21-3)18-12(11)20-2/h4-8H,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKMBLDILFVTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2675143.png)
![8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675144.png)
![1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2675146.png)
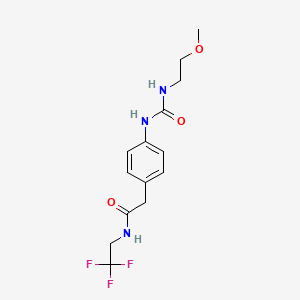
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2675148.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2675149.png)
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2675151.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2675153.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2675155.png)
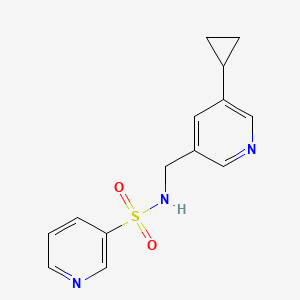
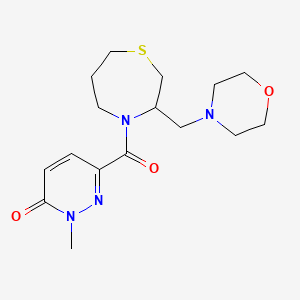
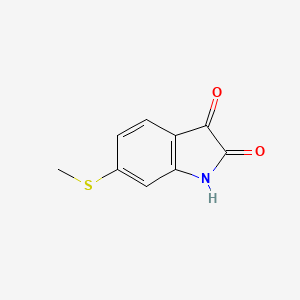
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2675162.png)
